Dinaphthylene dioxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
12,22-dioxahexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(20),2(11),3(8),4,6,9,13,15,17(21),18-decaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10O2/c1-3-11-7-9-16-19-17(11)13(5-1)21-15-10-8-12-4-2-6-14(22-16)18(12)20(15)19/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDQVKPUZIXQFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)OC4=C5C3=C(C=C2)OC6=CC=CC(=C65)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286772 | |
| Record name | Dinaphthylene dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191-28-6 | |
| Record name | peri-Xanthenoxanthene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dinaphthylene dioxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47493 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dinaphthylene dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DINAPHTHYLENE DIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72HE489YM9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Context and Evolution of Dinaphthylene Dioxide Chemistry
The journey of dinaphthylene dioxide, also known as peri-xanthenoxanthene (PXX), is rooted in the broader history of polycyclic aromatic hydrocarbon (PAH) chemistry. wikipedia.orgacs.org Early investigations into PAHs were often driven by the desire to understand the components of coal tar and the products of incomplete combustion. wikipedia.org The synthesis of complex heterocyclic systems, such as this compound, emerged from this foundational work.
A key breakthrough in the chemistry of related structures was the dimerization of a quinone precursor to form a chiral analogue of the xylindein chromophore in 1966. acs.org The unsubstituted chromophore, xantheno[2,1,9,8-klmna]xanthene-4,10-dione, was synthesized even earlier through a copper-mediated cyclization of 1,1′-bi-2-naphthol, followed by oxidation. acs.org This laid the groundwork for the synthesis of this compound itself, which is often prepared through the oxidation of dinaphthalene precursors. The evolution of synthetic methodologies, particularly the advent of transition metal-catalyzed coupling reactions, has significantly advanced the ability to create this compound and its derivatives with high precision and in a solution-processable form. acs.org
Contemporary Significance Within Polycyclic Aromatic Hydrocarbons and Heterocycles
Dinaphthylene dioxide holds a significant position in the study of polycyclic aromatic hydrocarbons (PAHs) and heterocyclic compounds. wikipedia.orgwikipedia.org PAHs are organic compounds composed of multiple fused aromatic rings, and they are of interest for their unique electronic and photophysical properties. wikipedia.orgenviro.wiki Heterocyclic compounds, which contain atoms of at least two different elements in their rings, represent a vast and diverse class of organic molecules with wide-ranging applications. wikipedia.orgmsu.edu
The inclusion of oxygen atoms within the fused ring system of this compound classifies it as a heterocyclic compound and imparts specific properties that distinguish it from its purely hydrocarbon counterparts. wikipedia.org These heteroatoms can influence the molecule's electronic structure, solubility, and reactivity. acs.org In contemporary research, this compound is recognized as a valuable building block in organic synthesis and a precursor for creating more complex organic molecules. Its rigid, planar structure and extended π-system make it a subject of interest in materials science, particularly in the development of organic semiconductors. wikipedia.org
Structural Framework and Isomeric Considerations of Dinaphthylene Dioxide
The defining feature of dinaphthylene dioxide is its unique fused bicyclic structure, which consists of two naphthalene (B1677914) units linked by two oxygen atoms. Its chemical formula is C₂₀H₁₀O₂. nih.govwikidata.org The systematic IUPAC name for this compound is 12,22-dioxahexacyclo[11.7.1.1⁴,²⁰.0²,¹¹.0³,⁸.0¹⁷,²¹]docosa-1(20),2(11),3(8),4,6,9,13,15,17(21),18-decaene. nih.gov
Isomerism is a key concept in understanding the chemistry of this compound and related compounds. Structural isomers have the same molecular formula but different arrangements of atoms. savemyexams.comlibretexts.orgscribd.com For a given molecular formula, various structural isomers can exist, including chain, positional, and functional group isomers. savemyexams.com In the context of this compound, positional isomerism would involve different arrangements of the oxygen atoms within the fused ring system. While the most commonly studied isomer is peri-xanthenoxanthene, other theoretical isomers could exist.
The specific arrangement of atoms in this compound gives rise to its distinct physical and chemical properties. The planarity of the molecule facilitates π-π stacking interactions, which are crucial for its application in organic electronics. The presence of oxygen heteroatoms also introduces polarity, affecting its solubility and intermolecular interactions.
Below is a table summarizing some of the key identifiers and properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₀O₂ | nih.govwikidata.org |
| Molecular Weight | 282.298 g/mol | wikipedia.org |
| CAS Number | 191-28-6 | nih.gov |
| IUPAC Name | 12,22-dioxahexacyclo[11.7.1.1⁴,²⁰.0²,¹¹.0³,⁸.0¹⁷,²¹]docosa-1(20),2(11),3(8),4,6,9,13,15,17(21),18-decaene | nih.gov |
| Synonyms | peri-Xanthenoxanthene, PXX | wikipedia.orgnih.gov |
Overview of Research Trajectories for Dinaphthylene Dioxide and Its Analogues
Foundational Synthetic Approaches to this compound (e.g., Oxidation of Binaphthol)
The traditional and most direct synthesis of this compound involves the oxidative coupling of 2-naphthol (B1666908). This foundational method typically employs strong oxidizing agents to facilitate the intramolecular C-O bond formation.
A common approach utilizes ferric chloride (FeCl₃) as the oxidant. In a typical procedure, 2-naphthol is heated with FeCl₃ in an anhydrous solvent like dichloromethane (B109758) under an inert atmosphere. benchchem.com The reaction proceeds through the generation of naphthoxy radicals via single-electron transfer, which then couple at the β-position. While effective, this method often results in moderate yields, with one documented process reporting approximately 45% efficiency after 12 hours at 80–100°C. benchchem.com
Another established oxidant for this transformation is potassium ferricyanide. Similar to the ferric chloride method, this reagent also promotes the oxidative coupling of 2-naphthol to form the desired this compound. Gold nanoparticle-loaded strontium titanate (Au/SrTiO₃) in the presence of hydrogen peroxide has also been shown to effectively catalyze the selective C-C bond formation between 2-naphthol molecules to produce BINOL (1,1'-bi-2-naphthol), a key intermediate that can be further oxidized to this compound. rsc.org A Chinese patent describes a process where racemic BINOL is prepared by the reaction of 2-naphthol with hydrogen peroxide using ferric chloride as a catalyst. google.com
These foundational methods, while historically significant, often require harsh reaction conditions and can lead to the formation of side products, necessitating thorough purification.
Palladium/Copper Co-Catalyzed Synthetic Routes to this compound
To overcome the limitations of traditional oxidative coupling, modern cross-coupling strategies have been developed, with palladium/copper co-catalyzed reactions emerging as a prominent alternative. These methods offer milder reaction conditions and greater control over the synthesis.
One such protocol involves the coupling of 2-bromonaphthol with aryl boronic acids using a palladium/copper catalytic system. benchchem.com A specific example utilizes tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and copper(I) iodide (CuI) in dimethylformamide (DMF). benchchem.com With tripotassium phosphate (B84403) as the base, this reaction proceeds at 110°C to yield this compound. benchchem.com
The Sonogashira cross-coupling reaction, which typically couples terminal alkynes with aryl or vinyl halides, has also been adapted for the synthesis of related structures, showcasing the versatility of palladium-copper catalysis in forming C-C bonds, a principle that can be extended to C-O bond formation. mdpi.com The co-catalytic system often involves a palladium complex, such as [Pd(PPh₃)₂Cl₂], and a copper(I) salt, like CuI, in the presence of a base. mdpi.comnih.gov The synergy between palladium and copper is crucial; palladium facilitates the oxidative addition and reductive elimination steps, while copper acts as a co-catalyst, often activating the alkyne or, in analogous C-O couplings, the alcohol. rsc.orgrsc.org
These catalytic methods represent a significant advancement, providing a more efficient and atom-economical route to this compound and its derivatives under milder conditions than traditional oxidative couplings.
Oxidative Cyclization Strategies in this compound Synthesis (e.g., utilizing Dichlorodicyanoquinone for related systems)
Oxidative cyclization is a key strategy in the synthesis of polycyclic aromatic hydrocarbons and their heterocyclic analogues, including systems related to this compound. acs.org This approach involves the intramolecular coupling of two aromatic units, often facilitated by a stoichiometric oxidant. acs.org
A prominent reagent for such transformations is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.orgbeilstein-journals.org DDQ is a powerful oxidizing agent known to facilitate dehydrogenative C-N and C-O bond formations. beilstein-journals.orgresearchgate.net While direct application to this compound synthesis from a suitable precursor is less documented, its use in analogous systems highlights its potential. For instance, DDQ is employed in the synthesis of 2-arylbenzoxazoles through the oxidative cyclization of phenolic Schiff's bases and in the formation of 3,5-diaryl isoxazoles from α,β-unsaturated ketoximes. scirp.org The mechanism of DDQ-mediated reactions often involves hydride transfer, generating a cation radical intermediate that subsequently undergoes cyclization. researchgate.net
In the context of related polycyclic systems, intramolecular oxidative coupling is a common final step. For example, the synthesis of certain π-expanded coumarins utilizes iron(III)-mediated oxidation to achieve regioselective cyclization with high yields. acs.org Similarly, the Scholl reaction, which employs a Lewis acid like aluminum chloride, is a classic method for intramolecular dehydrogenative aryl-aryl coupling, though it can sometimes lead to rearrangements. researchgate.net
These oxidative cyclization strategies, particularly those employing reagents like DDQ, offer powerful tools for constructing the fused ring system of this compound and related architectures.
Stereoselective and Enantioselective Synthetic Pathways to Chiral Dinaphthyl Derivatives
The synthesis of chiral, non-racemic binaphthyl derivatives is of significant interest due to their application as chiral ligands and auxiliaries in asymmetric catalysis. nih.gov The axial chirality of these compounds arises from restricted rotation around the C-C single bond connecting the two naphthalene (B1677914) units.
One major strategy for achieving enantioselectivity is through the oxidative coupling of naphthol derivatives catalyzed by chiral metal complexes. Copper complexes featuring chiral diamine ligands have been shown to be effective. acs.org For instance, a catalyst prepared from a proline-derived diamine and cuprous chloride can catalyze the oxidative coupling of naphthols, yielding binaphthols with enantiomeric excesses (ee) of up to 78%. acs.org The presence of an ester group at the 3-position of the naphthol substrate was found to be crucial for achieving good asymmetric induction. acs.org
Another approach involves dynamic kinetic resolution (DKR). This method combines the racemization of a chiral substrate with a kinetic resolution step. For the synthesis of axially chiral 2,2'-dihydroxy-1,1'-biaryls, a co-catalysis system using a lipase (B570770) and a ruthenium complex has been developed, affording the desired products in high yields and enantioselectivities (up to 98% ee). mdpi.com
Furthermore, chiral auxiliary-driven strategies have been employed for the stereoselective synthesis of binaphthyl diamine derivatives. The electrochemical dehydrogenative homocoupling of a β-naphthylamine derivative bearing a chiral aminoalcohol auxiliary led to the formation of the corresponding 2,2'-binaphthyl (B165483) diamine. researchgate.net The use of chiral ligands, such as those derived from (+)-α-pinene or camphor, has also been explored in asymmetric reactions to synthesize chiral pyrrolidine (B122466) and diamine derivatives, respectively. researchgate.net
These stereoselective and enantioselective methods provide access to a wide range of optically active dinaphthyl derivatives, which are valuable building blocks in various fields of chemistry.
Functionalization of this compound Core Structures
The utility of this compound is significantly expanded through the functionalization of its aromatic core. This allows for the tuning of its electronic and physical properties and its incorporation into more complex molecular architectures.
Synthesis of Substituted this compound Derivatives
Substituted derivatives of this compound can be prepared through various synthetic strategies. One approach is the halogenation of the parent this compound. For example, tetrachlorothis compound can be obtained by treating this compound with chlorine in an inert organic solvent like trichlorobenzene at elevated temperatures. google.com Similarly, bromination can be achieved to produce tetrabromo-dinaphthylene-dioxide. google.com These halogenated derivatives can serve as intermediates for further functionalization via cross-coupling reactions.
Another strategy involves the synthesis of the core structure from already substituted precursors. For instance, highly oxygenated dinaphthyl ethers can be synthesized via SNAr reactions between substituted naphthols and activated fluoronaphthalenes, promoted by a strong, non-nucleophilic base. researchgate.net
The following table summarizes some examples of substituted this compound derivatives.
| Compound Name | Method of Synthesis | Reference |
| Tetrachlorothis compound | Chlorination of this compound | google.com |
| Tetrabromothis compound | Bromination of this compound | google.com |
| Deca-chloro-dinaphthylene dioxide | Chlorination of this compound | google.com |
Integration into Extended Aromatic Frameworks (e.g., Helicene-Fused Phthalocyanines)
The this compound moiety can be incorporated into larger, extended π-systems, leading to materials with interesting photophysical and electronic properties. A notable example is the synthesis of helicene-fused phthalocyanines. nih.govresearchgate.net
In this approach, a researchgate.nethelicene moiety is first constructed, for example, through a Diels-Alder reaction. nih.govacs.orgthaiscience.info This helicene precursor, containing ortho-dinitrile functionalities, can then undergo a cyclic tetramerization reaction to form the phthalocyanine (B1677752) macrocycle. nih.govacs.orgthaiscience.info The resulting helicene-fused phthalocyanines exhibit high solubility in common organic solvents, a property attributed to the non-planar structure of the helicene units which disrupts intermolecular packing. acs.orgthaiscience.info These complex molecules also show strong absorption in the near-infrared region, making them of interest for various optoelectronic applications. nih.govacs.orgthaiscience.info
The synthesis of these extended aromatic frameworks demonstrates the versatility of the dinaphthyl unit as a building block for creating complex, functional materials.
Mechanistic Studies of this compound Formation Reactions
The formation of the this compound core, also known as peri-xanthenoxanthene (PXX), from binaphthol precursors is a key transformation, the mechanism of which has been a subject of detailed study. wikipedia.orgrsc.org The primary route involves an oxidative coupling, where the precise pathway can be influenced by the reaction conditions and reagents employed.
Analysis of Concerted vs. Stepwise Pathways in Oxidative Cyclizations
The oxidative cyclization to form this compound from 2-naphthol or 1,1'-bi-2-naphthol (B31242) (BINOL) is generally accepted to proceed through a stepwise mechanism rather than a concerted one. benchchem.commdpi.com A concerted reaction, where all bond-forming and bond-breaking events occur in a single transition state, is considered less likely for this transformation. quora.comlibretexts.org
The predominant stepwise pathway involves several distinct mechanistic events:
Single-Electron Transfer (SET): The reaction is initiated by an oxidant, such as ferric chloride (FeCl₃), which accepts a single electron from the naphthol precursor. benchchem.comthieme-connect.de This generates a naphthoxy radical intermediate.
Radical Coupling: The resulting resonance-stabilized radicals then couple. In the case of starting from 2-naphthol, two naphthoxy radicals couple at the β-position to form the C-C bond, creating a binaphthol intermediate. benchchem.com
Cyclization and Aromatization: Subsequent intramolecular cyclization (forming the C-O-C ether linkages) and loss of protons leads to the final, stable, and fully aromatic this compound structure.
Evidence for this stepwise pathway is supported by the nature of the reagents used, which are classic one-electron oxidants known to generate radical species. benchchem.comthieme-connect.de Distinguishing between these pathways often relies on advanced techniques such as kinetic isotope effect studies or computational modeling to map the potential energy surface of the reaction. nih.gov
| Pathway | Characteristics | Relevance to this compound Formation |
|---|---|---|
| Stepwise | Involves discrete, detectable intermediates (e.g., radicals, carbocations). quora.com Reaction proceeds through multiple transition states. | Highly likely. Involves the formation of naphthoxy radical intermediates via single-electron transfer (SET) before C-C and C-O bond formation. benchchem.com |
| Concerted | A single-step process with no intermediates. quora.com All bond making and breaking occurs simultaneously in one transition state. | Unlikely. The complexity of forming two C-O bonds and one C-C bond makes a single, ordered transition state energetically unfavorable compared to the radical pathway. |
Role of Catalysis in Carbon-Carbon Bond Formation within Dinaphthyl Systems
Catalysis plays a pivotal role in the efficient and selective formation of the crucial carbon-carbon bond in dinaphthyl systems, including the synthesis of BINOL derivatives, which are precursors to related structures. While stoichiometric oxidants like ferric chloride are effective, modern synthetic methods increasingly rely on true catalytic systems that operate with greater efficiency and under milder conditions. benchchem.comresearchgate.net
Transition metals are at the forefront of this catalysis. Various catalytic systems have been developed for the oxidative coupling of 2-naphthols:
Iron Catalysis: Nontoxic iron salts are used to promote oxidative C-C coupling reactions. researchgate.net Iron(II) complexes with chiral ligands, such as diphosphine oxides or bisquinolyldiamines, have been shown to catalyze the asymmetric oxidative coupling of 2-naphthols to produce enantioenriched BINOLs. mdpi.comnih.gov
Copper Catalysis: Copper complexes, often paired with amine ligands like TMEDA or chiral diamines, are highly effective for the aerobic oxidative coupling of 2-naphthol derivatives. researchgate.netresearchgate.net These reactions can proceed with high yields using air as the terminal oxidant.
Vanadium Catalysis: Vanadium complexes, such as VO(acac)₂, can catalyze the oxidative coupling of naphthol derivatives with molecular oxygen at room temperature, selectively yielding the ortho-ortho coupled products. researchgate.netresearchgate.net
The general mechanism for these metal-catalyzed reactions often involves the coordination of the metal to the naphthol substrate, followed by an oxidative step to generate radical species which then couple. The catalyst is regenerated in a subsequent step, completing the catalytic cycle. Dual catalytic systems, which merge metal catalysis with other activation methods like photoredox catalysis, are also emerging as a powerful strategy for promoting C-C bond formation in complex aromatic systems. beilstein-journals.org
Reaction Mechanisms of Functionalization Reactions
Once formed, the robust aromatic framework of this compound can be modified through various functionalization reactions, each with its own distinct mechanism.
Electrophilic Aromatic Substitution Pathways on this compound
The electron-rich naphthalene rings of this compound make it susceptible to electrophilic aromatic substitution (SEAr), allowing for the introduction of various functional groups. benchchem.com The general mechanism for these reactions is a well-established two-step process. wikipedia.org
Formation of the Sigma Complex: The reaction begins with the attack of the π-electron system of one of the aromatic rings on a potent electrophile (E⁺). This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.orgnih.gov
Re-aromatization: In the second, faster step, a base present in the reaction mixture removes a proton from the sp³-hybridized carbon atom that bears the new electrophile. This restores the aromatic π-system and yields the substituted product. wikipedia.org
Common electrophilic substitution reactions applicable to this compound include:
Halogenation: Using reagents like bromine (Br₂) in the presence of a Lewis acid. benchchem.com A structural study of the bromination of this compound confirmed the introduction of bromine atoms onto the aromatic skeleton. researchgate.net
Nitration: Using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. benchchem.com
The regioselectivity of the substitution (i.e., the position on the rings where the electrophile adds) is governed by the electronic properties and steric accessibility of the different positions on the this compound core. nih.gov
| Reaction | Electrophile (E⁺) | Typical Reagents |
|---|---|---|
| Nitration | Nitronium ion (NO₂⁺) | HNO₃ / H₂SO₄ |
| Halogenation | Halonium ion (Br⁺, Cl⁺) | Br₂ / FeBr₃ or Cl₂ / AlCl₃ |
| Friedel-Crafts Alkylation | Carbocation (R⁺) | R-Cl / AlCl₃ |
| Friedel-Crafts Acylation | Acylium ion (RCO⁺) | RCOCl / AlCl₃ |
Radical and Electron Transfer Mechanisms in Dinaphthyl Oxidations
The oxidation of dinaphthyl systems, particularly the formation of this compound from 2-naphthol, is fundamentally a process driven by electron transfer. benchchem.com The mechanism is classified as a single-electron-transfer (SET) pathway, which generates radical intermediates. thieme-connect.de
The process can be broken down as follows:
Initial Oxidation (SET): An oxidizing agent, typically a metal complex with a high oxidation state like Fe(III), interacts with the 2-naphthol (or its corresponding phenoxide). The metal complex accepts one electron from the naphthol, resulting in the formation of a naphthoxy radical and the reduced form of the metal oxidant. benchchem.comthieme-connect.de This radical is a highly reactive, open-shell species with an unpaired electron. wikipedia.org
Radical Propagation and Coupling: These highly reactive radical intermediates can then undergo further reactions. The most significant pathway leading to this compound is the coupling of two such radicals to form a new carbon-carbon bond, which is the key step in dimerization. benchchem.comresearchgate.net Alternative pathways can exist, but the formation of the C-C bond is crucial for building the dinaphthyl skeleton.
Cyclization/Final Oxidation: Following the C-C bond formation, subsequent intramolecular cyclization and further oxidation steps yield the stable, fused-ring structure of this compound.
The generation of radical cations as intermediates in the oxidation of electron-rich aromatic and heterocyclic compounds has been confirmed through various spectroscopic and kinetic studies on analogous systems. acs.orgacs.org This SET mechanism is distinct from two-electron pathways (like hydride or oxygen atom transfer) and is characteristic of oxidations involving many transition metal oxidants. nih.gov
Photochemical and Thermal Transformations of this compound Derivatives
The behavior of this compound and its derivatives under the influence of light (photochemistry) and heat (thermolysis) reveals its inherent stability and potential for specific transformations.
Thermal Transformations: this compound is a compound of exceptional thermal stability. benchchem.com Thermolysis, the chemical decomposition of a substance by heat, typically requires significant energy to break covalent bonds. wikipedia.org this compound can be sublimed at temperatures above 320°C and melts at over 400°C, indicating a very robust molecular framework that resists thermal decomposition under these conditions. benchchem.com This high stability is attributed to its extensive, rigid aromatic system. At extremely high temperatures, like those used in shock tube experiments or plasma chemistry (e.g., >2000 °C), decomposition into smaller fragments would be expected, but under typical laboratory or industrial processing conditions, the molecule is remarkably inert to heat. dtic.milblogspot.com
Photochemical Transformations: Photochemical reactions are initiated when a molecule absorbs light energy, promoting it to a reactive electronically excited state. taylorfrancis.comnih.gov While specific studies on the photochemical transformations of this compound itself are not widely detailed, the principles of photochemistry in related polycyclic aromatic compounds can be applied. rsc.org
Photocyclization in Synthesis: Photochemistry is a key method for synthesizing related structures. For instance, the photocyclization of certain stilbene (B7821643) derivatives under UV light in the presence of an oxidant is a known route to form complex polyaromatic hydrocarbons, illustrating a pathway that could conceptually build the dinaphthylene core. benchchem.com
Potential Reactivity: For this compound itself, irradiation with high-energy light could potentially lead to several outcomes. These include ring-cleavage reactions, rearrangements, or, if substituents are present, photochemical cyclizations or isomerizations, similar to those seen in other complex heterocyclic systems. mdpi.com For example, some aryl thiol derivatives can be carboxylated with CO₂ under photoirradiation, a transformation involving radical intermediates generated photochemically. nih.gov The specific pathway would depend heavily on the wavelength of light used, the solvent, and the presence of other reactive species.
Electronic Structure and Molecular Orbital Theory of this compound
Molecular orbital (MO) theory offers a framework for describing the delocalized nature of electrons in conjugated systems like this compound. Computational methods based on MO theory are essential for elucidating the molecule's fundamental electronic characteristics.
This compound is a large, oxygen-doped polycyclic aromatic hydrocarbon. Its stability and electronic properties are derived from a highly conjugated π-system. The structure consists of two naphthalene units fused by two ether linkages, creating an extended planar scaffold. This extensive conjugation leads to significant resonance energy, which imparts considerable thermodynamic stability to the molecule. cardiff.ac.uk
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity and electronic properties of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are critical parameters for designing organic electronic materials.
Numerous computational studies have been performed to determine the FMO energies of this compound using Density Functional Theory (DFT), particularly with the B3LYP functional. These calculations show that the introduction of oxygen atoms significantly influences the electronic structure. nih.govaps.org For instance, one study calculated the HOMO-LUMO gap of unsubstituted PXX to be 3.32 eV using the B3LYP/6-31G(d,p) basis set. researchgate.net Other work using the B3LYP/6-311+G* level of theory found the HOMO at -5.215 eV and the LUMO at -2.340 eV, resulting in an energy gap of 2.875 eV. uni-marburg.de These values are crucial for predicting the molecule's behavior as a semiconductor and its potential in optoelectronic devices.
Calculated Frontier Molecular Orbital (FMO) Properties of this compound (PXX)
| Computational Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| B3LYP/6-311+G* | -5.215 | -2.340 | 2.875 | uni-marburg.de |
| B3LYP/6-31G(d,p) | N/A | N/A | 3.32 | researchgate.net |
| Experimental (from CV) | -5.40 | N/A | N/A | nih.gov |
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for modeling the electronic excited states of molecules like this compound and predicting their spectroscopic properties. smu.eduresearchgate.netrsc.org Calculations consistently show that the first singlet excited state (S1) is bright (i.e., has a high oscillator strength) and corresponds to a π → π* transition. nih.govwisc.edu
This transition is primarily described by the promotion of an electron from the HOMO to the LUMO. nih.gov Theoretical predictions place the energy of this S1 state and the corresponding absorption maximum in the visible region, which aligns well with experimental UV-vis absorption spectra. For example, TD-DFT calculations at the B3LYP/6-311+G* level predict the lowest-energy electronic transition at 443 nm. nih.govwisc.edu Another computational study reported the S1 energy at 2.73 eV (corresponding to 454 nm), which is in close agreement with experimental values of 2.68-2.72 eV. researchgate.net This ability to accurately predict excitation energies allows researchers to rationally design PXX derivatives with tailored optical properties by making specific chemical modifications. nih.govnih.gov
Calculated and Experimental Electronic Transition Properties of this compound (PXX)
| Property | Calculated Value | Experimental Value | Computational Method | Reference |
|---|---|---|---|---|
| Lowest-Energy Transition (λmax) | 443 nm | ~440 nm | TD-DFT/B3LYP/6-311+G* | nih.govwisc.edursc.org |
| S1 Excitation Energy | 2.73 eV | 2.68 - 2.72 eV | TD-DFT | researchgate.net |
| Optical Band Gap (Eoptg) | 2.80 eV | 2.74 eV | TD-DFT | nih.govwisc.edu |
Density Functional Theory (DFT) Applications for this compound Systems
DFT is a versatile and widely used quantum chemical method that balances computational cost and accuracy, making it ideal for studying large molecules like this compound.
Determining the most stable three-dimensional structure of a molecule is a fundamental application of DFT. For this compound, geometry optimizations are typically performed using functionals like B3LYP with basis sets such as 6-31G* or 6-311+G*. wisc.edu These calculations confirm that the molecule possesses a highly rigid and nearly planar scaffold.
Experimental validation from single-crystal X-ray diffraction shows that in the solid state, PXX adopts a herringbone-type arrangement with a largely planar molecular structure. nih.gov However, theoretical studies also suggest a degree of conformational flexibility. It has been noted that in most solvents, non-radiative decay from the excited state can be facilitated by a slight twisting of the molecular backbone, indicating that small deviations from planarity are energetically accessible.
DFT calculations are instrumental in predicting and interpreting spectroscopic data. This provides a powerful link between theoretical models and experimental measurements.
Vibrational Frequencies: The vibrational modes of this compound can be calculated using DFT. These calculations involve computing the second derivatives of the energy with respect to atomic displacements (a Hessian matrix) at the optimized geometry. The resulting harmonic vibrational frequencies and their corresponding intensities can be used to simulate an infrared (IR) spectrum. For PXX, ab initio modeling of its vibrational properties through Hessian calculations has been shown to describe the experimental IR spectrum well, confirming the accuracy of the computed structure and force field. wisc.edu
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The complex structure of PXX and its derivatives leads to crowded ¹H and ¹³C NMR spectra. DFT calculations, using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, are crucial for accurately predicting ¹H and ¹³C chemical shifts. nih.govaps.orgresearchgate.netresearchgate.net By comparing calculated shifts for a proposed structure with experimental data, researchers can confidently assign resonances and verify the molecular structure. researchgate.net While extensive experimental NMR data exists for PXX derivatives, the application of computational methods is essential for unambiguous spectral assignment. wisc.edu
Understanding Intermolecular Interactions and Solid-State Packing
Intermolecular interactions are primarily electrostatic, arising from the attraction between positive and negative charges. harvard.edu Key interactions include:
π-π Stacking: Aromatic rings can interact through stacking, where the electron-rich π-systems are attracted to each other. The geometry of this stacking (e.g., face-to-face or offset) is a critical determinant of the crystal structure. Computational studies on naphthalene diimide-pyrene complexes show that attractive forces are highly dependent on the rotational angles between the aromatic systems. nih.gov
Hydrogen Bonding: Although this compound itself lacks classical hydrogen bond donors, derivatives or co-crystallized solvent molecules can introduce strong, directional hydrogen bonds (e.g., O-H···O or O-H···S). iucr.orgresearchgate.net
C-H···π Interactions: These are weaker interactions where a C-H bond acts as a weak donor to the electron-rich face of an aromatic ring. These are often numerous in crystal structures of aromatic compounds and collectively contribute to the stability of the packing. iucr.org
In the crystal structures of two atropisomers of a dinaphtho[2,1-d:1′,2′-f] researchgate.netresearchgate.netdithiepine derivative, the packing is influenced by a combination of these forces. In one isomer, intermolecular O-H···S hydrogen bonds lead to the formation of inversion dimers, while weak C-H···π interactions link these dimers into larger arrays. iucr.orgresearchgate.net In a second isomer, the O-H···S link is intramolecular. iucr.orgresearchgate.net The dihedral angle between the naphthalene ring mean planes in these derivatives is a significant structural feature, with a measured value of 65.91 (4)° in one case. researchgate.net
The study of how these subtle forces direct the self-assembly of molecules is crucial for crystal engineering, where the goal is to design materials with specific properties by controlling their solid-state arrangement. lookchem.com
Table 1: Key Intermolecular Interactions and Their Typical Characteristics
| Interaction Type | Description | Relative Strength |
|---|---|---|
| Van der Waals Forces | Attraction between temporary, fluctuating dipoles. Present in all molecules. | Weak |
| π-π Stacking | Noncovalent interaction between aromatic rings. | Moderate |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Strong, Directional |
| C-H···π Interactions | A weak form of hydrogen bonding where a C-H bond interacts with a π-system. | Very Weak |
Molecular Dynamics (MD) Simulations of this compound in Different Environments
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. valencelabs.com This technique relies on numerically solving Newton's equations of motion for a system of interacting particles, where the forces between particles are described by a molecular mechanics force field. arxiv.org MD simulations provide detailed information on the conformational dynamics and thermodynamic properties of molecules in various environments, such as in solution or as part of a larger assembly. valencelabs.com
While no specific MD simulation studies focused exclusively on this compound were identified in the reviewed literature, the methodology has been extensively applied to similar aromatic molecules. For instance, MD simulations have been used to calculate the diffusion coefficients of naphthalene in supercritical carbon dioxide. kyushu-u.ac.jp Such studies are crucial for designing and optimizing separation processes. kyushu-u.ac.jp The general procedure for such a simulation involves:
System Setup: Defining an initial configuration of molecules in a simulation box with periodic boundary conditions. This involves placing the solute (this compound) and solvent molecules.
Force Field Selection: Choosing an appropriate force field that accurately describes the intramolecular (bonds, angles, dihedrals) and intermolecular (van der Waals, electrostatic) interactions.
Equilibration: Running the simulation for a period to allow the system to relax to a stable temperature and pressure, reaching thermal equilibrium.
Production Run: Continuing the simulation for a longer time to collect data on the trajectories of all atoms.
Analysis: Analyzing the trajectories to compute macroscopic properties like diffusion coefficients, radial distribution functions, and conformational preferences.
For this compound, MD simulations could be employed to:
Predict its solubility in various organic solvents.
Study its conformational flexibility, particularly the twisting motion of the naphthyl groups.
Investigate its interaction with surfaces or polymers in composite materials. escholarship.org
Simulate its aggregation behavior in solution to understand the initial stages of self-assembly.
The accuracy of MD simulations is highly dependent on the quality of the force field parameters used. arxiv.org For novel molecules like this compound, these parameters may need to be specifically developed or validated using quantum chemical calculations.
Computational Modeling of Reaction Mechanisms and Catalytic Cycles
Computational chemistry, particularly methods based on quantum mechanics like Density Functional Theory (DFT), is an indispensable tool for elucidating reaction mechanisms. researchgate.netresearchgate.net It allows researchers to map out the potential energy surface of a chemical reaction, identifying transition states, intermediates, and the associated energy barriers. mit.edu This knowledge is vital for optimizing reaction conditions, improving yields, and designing new catalysts. researchgate.netmit.edu
For this compound and its derivatives, computational modeling can provide critical insights. Studies on the related dibenzo[d,f] researchgate.netresearchgate.netdioxepine system have utilized quantum chemical calculations to support proposed reaction mechanisms for their synthesis. researchgate.net For example, the synthesis of these compounds from 2,2′-biphenols and ketones or aldehydes is often catalyzed by acid. researchgate.netclockss.org Computational modeling can help to:
Elucidate Reaction Pathways: Determine the step-by-step process of bond formation and breaking. For instance, in the acid-catalyzed cyclization to form the dioxepine ring, computations can clarify the role of the catalyst and the structure of key intermediates.
Calculate Transition State Structures and Energies: The transition state is the highest energy point along the reaction coordinate and its energy determines the reaction rate. mit.edu Identifying its structure provides a target for catalyst design. Machine learning models are now being developed to predict transition state structures rapidly. mit.edu
Explain Selectivity: When multiple products can be formed, computational methods can predict which pathway is energetically more favorable, thus explaining the observed chemoselectivity or regioselectivity. clockss.org
Design Catalysts: By understanding how a catalyst interacts with reactants and stabilizes the transition state, new and more efficient catalysts can be designed. nih.gov This is particularly relevant for developing catalytic cycles for polymerization or other transformations involving this compound monomers.
Table 2: Application of Computational Modeling in Reaction Analysis
| Computational Task | Information Gained | Relevance to this compound |
|---|---|---|
| Potential Energy Surface (PES) Scan | Identifies minima (reactants, products, intermediates) and maxima (transition states). | Mapping the synthetic route from precursors. |
| Transition State (TS) Optimization | Determines the exact geometry and energy of the reaction bottleneck. | Calculating activation energy for synthesis or decomposition. |
| Frequency Calculation | Confirms stationary points as minima (no imaginary frequencies) or TS (one imaginary frequency). | Validating the computed structures on the PES. |
| Reaction Pathway Analysis (IRC) | Connects a transition state to its corresponding reactants and products. | Confirming the proposed mechanism. |
Advanced Spectroscopic and Analytical Characterization of Dinaphthylene Dioxide
Vibrational Spectroscopy for Structural Elucidation (Infrared, Raman)
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, which are specific to its bonding and geometry, thus providing a unique molecular "fingerprint."
For derivatives of peri-xanthenoxanthene, Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is a key technique used to confirm chemical structure and functional groups. For instance, in the synthesis of PXX-based covalent organic frameworks (COFs), the disappearance of the characteristic C=O stretching vibration from the aldehyde precursors and the appearance of new bands corresponding to the formed linkages confirm the successful creation of the framework. nih.gov In one derivative, a number of distinct absorption bands have been reported across the fingerprint and functional group regions, including vibrations at 1678.5, 1628.5, 1603.2, 1577.5, 1505.0, 1453.3, 1395.3, 1333.7, 1298.1, 1215.6, 1196.2, 1155.5, 1107.8, 1059.7, and 921.5 cm⁻¹. rsc.org These bands correspond to the complex vibrational modes of the fused aromatic system, including C=C stretching, C-H bending, and C-O-C ether linkage vibrations, which are essential for confirming the molecular identity.
Raman spectroscopy, which is sensitive to changes in polarizability, provides complementary information. While specific Raman data for PXX is not extensively detailed in the cited literature, it is a powerful tool for analyzing the carbonaceous backbone of polycyclic aromatic hydrocarbons, often revealing symmetric vibrational modes that are weak or absent in IR spectra.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Optoelectronic Properties
Electronic spectroscopy provides critical information about the electronic transitions within a molecule, defining its color, light-absorbing capabilities, and emissive properties, which are fundamental to its use in optoelectronics and photocatalysis.
Dinaphthylene dioxide (PXX) is a bright yellow solid that absorbs light in both the ultraviolet and visible regions of the electromagnetic spectrum. cardiff.ac.uk Its absorption and emission profiles are sensitive to the solvent environment. The key photophysical properties are summarized in the table below.
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φfl) | Optical Band Gap (Eopt, eV) |
|---|---|---|---|---|
| Acetonitrile (CH3CN) | 439 cardiff.ac.uk | 477 cardiff.ac.uk | - | - |
| Toluene | 443 nih.gov | 450 nih.gov | 0.44 nih.gov | 2.62 nih.gov |
The absorption spectrum features a prominent peak in the blue light region (~440 nm). cardiff.ac.ukresearchgate.net Upon excitation, PXX exhibits strong fluorescence, with an emission maximum around 450-480 nm. cardiff.ac.uknih.gov The fluorescence quantum yield (Φfl), which measures the efficiency of the emission process, has been reported to be approximately 44% in toluene. nih.gov The photophysical properties of PXX can be predictably tuned by site-specific heteroatom doping, such as replacing carbon atoms with nitrogen. nih.govrsc.org Substituting carbons at electron-donating positions with nitrogen atoms can shift the absorption and emission to lower energies (bathochromic shift), while substitution at electron-withdrawing positions causes a shift to higher energies (hypsochromic shift). nih.govrsc.org This rational design approach allows for the fine-tuning of the optical band gap over a range of approximately 0.4 eV. nih.govrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity of atoms within a molecule. By probing the magnetic environments of nuclei like ¹H and ¹³C, NMR provides definitive structural elucidation.
While the NMR data for the parent PXX molecule is not detailed in the provided sources, spectra for its derivatives are available and confirm the molecular framework. For example, the ¹³C NMR spectrum of a dinitrogen-substituted PXX derivative (1,7-N,N-PXX) shows a series of distinct signals corresponding to the different carbon environments within the aromatic structure. The reported chemical shifts (δ) in CDCl₃ are: 160.5, 159.7, 153.5, 146.8, 144.7, 144.6, 143.0, 135.4, 128.8, 125.1, 121.3, 121.0, 116.8, 115.8, 115.8, 115.1, 110.3, and 105.2 ppm. rsc.org These values are characteristic of sp²-hybridized carbons in a complex, heteroaromatic system and are assigned using techniques like the Attached Proton Test (APT) to differentiate between quaternary (s) and tertiary (d) carbons. rsc.org ¹H NMR spectra provide complementary information on the number, environment, and connectivity of protons in the molecule.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular mass of a compound and can provide structural information through the analysis of fragmentation patterns.
The chemical formula of this compound is C₂₀H₁₀O₂, which corresponds to a molar mass of 282.298 g·mol⁻¹. wikipedia.org In a mass spectrum, this would be observed as the molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of approximately 282.3. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition with high precision. For instance, the HRMS analysis of a dinitrogen-substituted PXX derivative (C₁₈H₈N₂O₂) showed an [M+H]⁺ ion at m/z 285.0666, which is in excellent agreement with the calculated value of 285.0664, confirming its chemical formula. rsc.org Analysis of the fragmentation patterns, which result from the breakup of the molecular ion in the spectrometer, can further corroborate the proposed structure by identifying stable fragments resulting from the loss of specific subgroups.
X-ray Diffraction and Crystallography for Solid-State Structure Determination
X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which govern the material's bulk properties.
While a crystal structure for the parent PXX is not described in the available literature, X-ray structural analyses have been successfully performed on several of its functionalized derivatives. acs.orgcas.cn For example, single-crystal analysis of N-doped PXX derivatives reveals how different substitution patterns lead to distinct supramolecular organizations in the solid state. rsc.org The 1,7-substituted PXX derivative forms multi-layered, graphene-like sheets through a combination of weak hydrogen bonding and π–π stacking interactions. rsc.org In contrast, the 3,9- and 4,10-isomers can form striped patterns when co-crystallized with other molecules. rsc.org These structural details are crucial for understanding and predicting the charge transport properties of PXX-based materials in organic electronic devices like field-effect transistors. acs.orgcas.cn
Surface-Sensitive Spectroscopic Techniques for Thin-Film Analysis (e.g., XPS)
Surface-sensitive techniques are essential for characterizing thin films, where the properties are dominated by the surface and interfaces. X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for probing the elemental composition and chemical states of the top few nanometers of a material. researchgate.net
XPS has been employed to analyze PXX-based materials, particularly in the context of thin films and covalent organic frameworks (COFs). nih.gov In the characterization of a PXX-based COF, XPS analysis confirmed the chemical composition and stability. nih.gov High-resolution XPS spectra provide detailed chemical state information:
C 1s Spectrum : A dominant peak at a binding energy of 284.7 eV corresponds to C=C bonds in the aromatic rings. A shoulder peak at a higher binding energy of ~287.5 eV is indicative of carbon atoms bonded to heteroatoms (C-O and C-N). nih.gov
N 1s Spectrum : For nitrogen-containing derivatives, a peak around 400 eV confirms the presence of C=N bonds. nih.gov
O 1s Spectrum : A peak at approximately 533 eV corresponds to the ether linkages (C-O-C) within the PXX core structure. nih.gov
This level of detail is critical for verifying the integrity of the molecular structure in thin films and for detecting surface contamination or degradation. researchgate.net
In Situ and Operando Spectroscopic Methods for Reaction Monitoring
In situ and operando spectroscopic methods allow for the real-time monitoring of chemical reactions and material changes under actual operating conditions. spectroscopyonline.com These techniques are invaluable for understanding reaction mechanisms, identifying transient intermediates, and correlating structure with activity.
In the context of PXX's application as a photocatalyst, in situ reaction monitoring has been used to elucidate the reaction mechanism. cardiff.ac.ukresearchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy, an in situ technique for detecting species with unpaired electrons, was used to monitor a PXX-catalyzed reaction. cardiff.ac.ukresearchgate.net Upon irradiation with blue light, EPR studies using a spin trap (PBN) confirmed the generation of radical intermediates, which are key to the photocatalytic cycle. cardiff.ac.ukresearchgate.net By monitoring the specific EPR signals of the trapped radicals, researchers can confirm the role of PXX as a photoreducing catalyst and gain insight into the elementary steps of the transformation. cardiff.ac.ukresearchgate.net
Research Applications in Advanced Materials Science and Catalysis
Dinaphthylene Dioxide in Organic Semiconductor Development
The rigid and planar structure of this compound, combined with its extended π-conjugated system, makes it a promising candidate for use in organic semiconductors. These materials are essential components in modern electronics, offering advantages such as flexibility and lower production costs compared to traditional inorganic semiconductors. tuwien.ac.aticm.edu.pl
Researchers have synthesized derivatives of this compound to enhance its performance in electronic devices. A notable example is 3,9-diphenyl-peri-xanthenoxanthene (Ph-PXX), which has been developed for use in organic thin-film transistors (OTFTs). wikipedia.orgacs.org The introduction of phenyl groups at the 3 and 9 positions of the PXX core improves the stability of the molecule against oxidation. acs.org This strategic modification helps to overcome the common trade-off between environmental stability and efficient carrier injection that affects many organic semiconductors. acs.org
OTFTs fabricated with Ph-PXX have demonstrated high apparent mobility, exceeding 0.4 cm²/(V·s), and have shown remarkable stability, functioning for five months under ambient conditions. acs.org Furthermore, these devices exhibit significant thermal stability, operating at temperatures up to 150 °C in air. acs.org A soluble version, 3,9-bis(p-propylphenyl)-peri-xanthenoxanthene (PrPh-PXX), has also been synthesized, enabling solution-based processing of OTFTs while maintaining high performance. acs.org The core structure of xylindein, a natural fungal pigment, is also based on peri-xanthenoxanthene, and its derivatives have shown hole mobilities as high as 0.8–0.9 cm²/(V·s). nih.gov
Table 1: Performance of this compound-Based Organic Semiconductors
| Compound | Application | Reported Mobility (cm²/(V·s)) | Stability |
|---|---|---|---|
| 3,9-Diphenyl-peri-xanthenoxanthene (Ph-PXX) | OTFTs | > 0.4 | Stable for 5 months in ambient conditions; thermally stable up to 150 °C in air. acs.org |
| 3,9-bis(p-propylphenyl)-peri-xanthenoxanthene (PrPh-PXX) | Solution-processed OTFTs | High (exact value comparable to Ph-PXX) | Achieved stable characteristics similar to Ph-PXX. acs.org |
| Xylindein Derivatives | OTFTs | up to 0.8–0.9 | Unprecedented stability against oxygen, moisture, light, and heat compared to pentacene (B32325) devices. nih.gov |
The efficient charge transport in this compound-based materials is fundamental to their performance in electronic devices. In organic semiconductors, charge transport occurs through the hopping of charge carriers (electrons or holes) between adjacent molecules. The arrangement and electronic coupling of these molecules in a thin film are therefore critical.
In polycrystalline organic thin films, the charge transport mechanism is often described by the multiple trapping and release (MTR) model, where charge carriers can be temporarily trapped at defect sites, such as grain boundaries. rsc.org However, the specific mechanisms can vary. For instance, in some systems, the Poole-Frenkel effect, which describes field-assisted thermal detrapping of charge carriers, has been identified as the dominant transport mechanism. d-nb.info The nature of charge transport in this compound films is influenced by its conjugated aromatic structure, which facilitates efficient charge movement. Studies on related materials like xylindein have shown that charge transport is a thermally activated process, with activation energies of approximately 0.3 eV for dark current and 0.2 eV for photocurrent. nih.gov This suggests that charge transport is influenced by the presence of shallow trap states within the material's bandgap. The investigation of charge transport in various organic thin films, including those made from graphene-related materials and other 2D materials, provides a broader context for understanding these mechanisms. researchgate.netunimore.it
The optoelectronic properties of a material describe how it interacts with light, which is crucial for applications like light-emitting diodes (OLEDs) and photodetectors. wikipedia.orgresearchgate.netdoi.org this compound and its derivatives possess interesting optoelectronic characteristics due to their molecular structure. researchgate.net
The extended π-conjugation in these molecules leads to strong absorption and emission of light in the visible spectrum. icm.edu.pl The specific wavelengths of absorption and emission can be tuned by chemical modification of the core PXX structure. researchgate.net For example, different alkylated PXX derivatives exhibit varied electronic and crystal structures, leading to different UV-vis spectra. researchgate.net
The integration of these materials into devices like OLEDs and solar cells is an active area of research. wikipedia.orguni-wuerzburg.de The efficiency of such devices depends on factors like charge injection, transport, and recombination, all of which are influenced by the material's electronic properties and its interface with other materials in the device stack. acs.orguni-wuerzburg.de The development of solution-processable derivatives like PrPh-PXX is particularly important for manufacturing large-area and flexible electronic devices at a lower cost. acs.orgd-nb.info Understanding the role of dimensionality and interfaces on optoelectronic properties is key to designing more efficient devices. core.ac.ukresearchgate.net
Catalytic Applications of this compound-Derived Compounds
Beyond materials science, this compound serves as a foundational structure for creating ligands used in catalysis. Ligands are molecules that bind to a central metal atom to form a coordination complex, which can then act as a catalyst. rsc.orgnih.gov
This compound can be used as a precursor to synthesize more complex, multifunctional ligands for transition metal catalysis. The design of sophisticated ligands is crucial as they do more than just bind to the metal; they create a specific steric and electronic environment that can control the reactivity and selectivity of a catalytic reaction. rsc.orgmdpi.com While direct applications of this compound as a ligand are not extensively detailed, its structure provides a rigid scaffold that can be functionalized to create chiral ligands or ligands with specific electronic properties. These tailored ligands can then be used in various transition metal-catalyzed reactions, such as cross-coupling reactions or asymmetric hydrogenation. mdpi.compsu.edu
A significant area of research is the electrocatalytic reduction of carbon dioxide (CO₂), a process that converts CO₂ into useful chemicals and fuels. ucsd.edursc.orgrsc.org Analogues of this compound, such as dinaphthotetraaza rsc.organnulene, are used to create macrocyclic ligands that can form stable complexes with transition metals like copper. researchgate.netunam.mx
Copper(II) complexes with dinaphthotetraaza rsc.organnulene ligands have been investigated as catalysts for the electrochemical reduction of CO₂. researchgate.net In these systems, the reduced form of the complex, typically with the metal in a +1 oxidation state, is the active catalyst. researchgate.net This reduced species interacts with CO₂, leading to the formation of products like carbon monoxide (CO) or formic acid. researchgate.net For instance, certain copper complexes have achieved Faradaic efficiencies of up to 84% for the selective reduction of CO₂ to CO in DMF/water mixtures. researchgate.net The mechanism involves the binding of CO₂ to the reduced metal center, followed by electron transfer and bond cleavage to produce CO and regenerate the catalyst. researchgate.net This research is part of a broader effort to develop efficient and selective molecular electrocatalysts for CO₂ reduction using earth-abundant metals like copper and iron. rsc.orgnih.govchemrxiv.orgresearchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | PXX |
| 3,9-Diphenyl-peri-xanthenoxanthene | Ph-PXX |
| 3,9-bis(p-propylphenyl)-peri-xanthenoxanthene | PrPh-PXX |
| 1,7-Dialkylated peri-xanthenoxanthene | 1,7-DOPXX |
| Xylindein | - |
| Dinaphthotetraaza rsc.organnulene | - |
| Carbon Dioxide | CO₂ |
| Carbon Monoxide | CO |
Asymmetric Catalysis with Chiral Dinaphthyl Moieties
The field of asymmetric catalysis heavily relies on chiral ligands to induce enantioselectivity in chemical reactions. The most prominent examples in the dinaphthyl family are based on the axially chiral 1,1'-binaphthyl scaffold, such as BINOL and its derivatives. researchgate.net The chirality of these molecules arises from the restricted rotation around the C-C single bond connecting the two naphthalene (B1677914) rings, which forces them into a non-planar, twisted conformation. This well-defined, three-dimensional chiral environment is crucial for effective stereochemical control during a catalytic cycle. wiley.comacs.org
In contrast, this compound (peri-xanthenoxanthene) possesses a planar, rigid, and achiral structure. This inherent planarity makes it unsuitable to function as a chiral ligand in the same manner as atropisomeric binaphthyls. However, the incorporation of a dinaphthyl unit into a chiral framework, or the use of chiral derivatives of this compound, opens avenues for its application in asymmetric catalysis.
A notable example is the use of polymers containing (R)-BINAP dioxide groups. google.com In this case, the chirality is introduced through the (R)-BINAP moiety, which is an axially chiral bis(diphenylphosphino)binaphthyl ligand. The dioxide form, while altering the electronic properties of the phosphorus centers, maintains the fundamental chiral backbone. These polymeric materials, which are soluble in organic solvents like methylene (B1212753) chloride and tetrahydrofuran (B95107) but insoluble in water, can be reduced to the corresponding (R)-BINAP-containing polymers. google.com These final polymers serve as recoverable and reusable asymmetric catalysts for reactions such as the 1,4-addition of phenylboronic acid to α,β-unsaturated ketones. google.com Research has also explored the synthesis of chiral organic materials containing BINAP oxide units for use as heterogeneous asymmetric organocatalysts in the allylation of aldehydes. acs.orgnih.govnih.gov These materials leverage the stability and defined chiral pockets of the BINAP oxide moiety to achieve high yields and enantiomeric excesses, with the added benefit of catalyst recyclability. nih.gov
While this compound itself is not a chiral catalyst, its structural core is part of a broader family of dinaphthyl compounds that, when made chiral, are highly effective in asymmetric synthesis.
This compound in Functional Polymer Synthesis
The rigid and planar structure of this compound makes it an interesting candidate for the synthesis of functional polymers with unique thermal and mechanical properties. While direct polymerization of this compound is not widely reported, its derivatives, particularly dihydroxy-dinaphthyl compounds, have been successfully used to create high-performance polymers.
One significant area of application is in the creation of Polymers of Intrinsic Microporosity (PIMs). These materials are characterized by a contorted polymer chain structure that cannot pack efficiently in space, leading to a high free volume and significant microporosity. Researchers have synthesized a series of novel copolymers using 2,2',3,3'-tetrahydroxy-1,1'-dinaphthyl (THDN), a dihydroxy derivative of the dinaphthyl core, along with other monomers like tetrahydroxyspirobisindane and tetrafluoroterephthalonitrile. canada.canih.govscispace.com
The table below summarizes the gas permeability and selectivity data for a representative dinaphthyl-containing copolymer (DNPIM-33) compared to the benchmark PIM-1. canada.ca
| Polymer | P(O₂) (Barrer) | P(N₂) (Barrer) | α (O₂/N₂) | P(CO₂) (Barrer) | α (CO₂/N₂) |
| PIM-1 | 770 | 280 | 2.8 | 3600 | 12.9 |
| DNPIM-33 | 550 | 150 | 3.7 | 2300 | 15.3 |
Data obtained from permeability coefficients measured at 25°C and 50 psi pressure. 1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹. canada.ca
Furthermore, patents have described the synthesis of polymers incorporating the (R)-BINAP dioxide moiety. google.com These syntheses involve the reaction of a di-iodide of (R)-BINAP dioxide with diacrylate monomers, followed by radical polymerization to yield a linear polymer containing the BINAP dioxide unit in its backbone. google.com These materials represent another class of functional polymers where a dinaphthyl-related structure imparts specific catalytic functionality.
Applications in Chemical Sensing and Chiral Recognition (e.g., 2,2'-Dihydroxy-1,1'-dinaphthyl as a chiral probe)
Chemical sensing and, more specifically, chiral recognition, rely on the principle of a host molecule (the sensor) selectively binding to a guest molecule (the analyte), resulting in a measurable signal change. For chiral recognition, the sensor itself must be chiral to differentiate between the enantiomers of a chiral analyte. mdpi.com
Given that this compound is an achiral molecule, it is not suitable for the direct enantioselective recognition of chiral compounds. However, its axially chiral analogue, 2,2'-dihydroxy-1,1'-binaphthyl (BINOL), is a cornerstone in the development of chiral fluorescent sensors. acs.orgnih.govnih.gov The C₂-symmetric, chiral scaffold of BINOL can be functionalized at various positions to create highly selective and sensitive probes for a range of chiral molecules, including amino acids, amino alcohols, and α-hydroxycarboxylic acids. acs.orgnih.govmdpi.com
The mechanism of chiral recognition by BINOL-based sensors typically involves the formation of diastereomeric complexes with the analyte enantiomers through non-covalent interactions, such as hydrogen bonding. nih.gov The difference in the stability and structure of these diastereomeric complexes leads to distinct photophysical responses, such as fluorescence enhancement or quenching, allowing for the quantification of the enantiomeric excess of the analyte. acs.org
For instance, an (S)-BINOL derivative functionalized with two chiral amino alcohol units at its 3,3'-positions demonstrates a remarkable fluorescence enhancement of 950-fold in the presence of (S)-mandelic acid, while showing minimal change with the (R)-enantiomer. acs.orgnih.gov This high degree of enantioselectivity enables not only quantitative measurement but also visual discrimination. acs.org
The table below presents selected examples of BINOL-based fluorescent sensors and their performance in chiral recognition.
| Sensor (BINOL Derivative) | Analyte | Fluorescence Response | Enantioselectivity (I_L / I_D or I_S / I_R) |
| (S)-BINOL with two phenyl-substituted amino alcohol units | Mandelic Acid | Enhancement | 950 (for S-isomer) |
| Furo-fused BINOL crown ether | Phenylethylamine | Enhancement | 2.97 |
| Furo-fused BINOL crown ether | Valine ethyl ester | Enhancement | 2.55 |
Data compiled from various studies on BINOL-based chiral sensors. acs.orgacs.org
These examples underscore the importance of the chiral binaphthyl framework in designing effective molecular sensors. While this compound does not share this direct applicability due to its achiral nature, the extensive research on BINOL derivatives highlights the potential of the broader dinaphthyl chemical space in the field of advanced sensor technology.
Future Directions and Emerging Research Avenues for Dinaphthylene Dioxide
Novel Synthetic Strategies for Enhanced Complexity and Efficiency
The development of advanced applications for dinaphthylene dioxide hinges on the ability to synthesize increasingly complex and functionally diverse derivatives with high efficiency. Current research is moving beyond traditional methods to explore more sophisticated synthetic pathways.
Historically, the synthesis of the this compound core, also known as peri-xanthenoxanthene (PXX), was achieved through the oxidation of binaphthol. cardiff.ac.uk Modern approaches have diversified, focusing on improving yields, scalability, and access to novel structures. Key strategies include oxidative coupling, metal-catalyzed coupling, and vapor-phase dehydration. For instance, the oxidative coupling of 2-naphthol (B1666908) using ferric chloride (FeCl₃) can yield the parent compound, while metal-catalyzed methods may offer higher yields.
Future research is focused on developing one-pot reactions and cascade sequences that build molecular complexity efficiently. mdpi.comresearchgate.net This involves designing multi-step reactions that occur in a single reaction vessel, minimizing purification steps and resource consumption. An emerging area is the synthesis of complex derivatives like dinaphtho[2,1-d,g] wikipedia.orgdioxocin and dinaphtho[2,1-d:1′,2′-f] wikipedia.orgwikipedia.orgdioxaphosphepin, which incorporate larger, functionalized ring systems. lew.roresearchgate.net These strategies allow for the introduction of specific functional groups to fine-tune the electronic and physical properties of the final molecule. The development of dearomatizing cyclization reactions also presents a novel route to complex, fused ring systems based on dinaphthyl precursors. beilstein-journals.org
Table 1: Comparison of Synthetic Methods for this compound Core
| Method | Oxidant/Catalyst | Typical Yield (%) | Scalability | Notes |
|---|---|---|---|---|
| Oxidative Coupling | Ferric chloride (FeCl₃) | ~45 | Moderate | Proceeds via naphthoxy radical coupling. |
| Metal-Catalyzed Coupling | PdCl₂(dppf)/CuI | ~51 | Moderate | Requires inert atmosphere. |
| Vapor-Phase Dehydration | Solid acid catalysts | ~28 | High | Specialized equipment needed. |
| Photocyclization | UV light | ~21 | Low | Suitable for small-scale synthesis. |
Design of this compound-based Smart Materials
Smart materials, which respond to external stimuli such as light, temperature, or chemical analytes, represent a major frontier in materials science. researchgate.netrsc.org The inherent photophysical properties and rigid structure of the this compound framework make it an excellent platform for creating such materials. nih.gov
A key research direction is the development of fluorescent chemosensors. For example, a chiral macrocycle incorporating a dinaphtho[2,1-d:1',2'-f] wikipedia.orgdioxepine unit has been shown to exhibit a "turn-on" fluorescent response upon binding with zinc (Zn²⁺) or cadmium (Cd²⁺) ions. sci-hub.se This molecular recognition capability is a hallmark of smart materials. The design principles involve creating a host-guest system where the binding event alters the electronic structure of the fluorophore, leading to a change in its emission properties. sci-hub.seyoutube.com
Furthermore, the photoluminescent properties of this compound derivatives can be tuned by modifying their chemical structure and environment (e.g., pH), making them suitable for sensors that can detect environmental changes. mdpi.comnih.gov Another avenue involves creating materials where electrical conductivity can be modulated by light. dokumen.pub A dinaphthyl derivative has been used in a single-crystal device where light exposure significantly increases current, demonstrating a photo-responsive behavior that could be exploited in optical switching and sensing applications. dokumen.pub The goal is to design materials with high sensitivity and selectivity for specific stimuli, enabling applications in bioimaging, environmental monitoring, and controlled drug release. rsc.orgtaylorfrancis.com
Integration of this compound into Hybrid Materials Systems
Hybrid materials, which combine distinct organic and inorganic components at the molecular level, offer a pathway to materials with synergistic or entirely new properties. mdpi.comyerun.eu The integration of this compound, a robust organic semiconductor, into hybrid systems is a promising research area. wikipedia.org These systems aim to combine the desirable charge-transport properties of the this compound unit with the mechanical stability, catalytic activity, or structural versatility of inorganic materials like metal oxides or nanoparticles. yerun.euresearchgate.net
Emerging strategies involve the creation of composites where this compound derivatives are embedded within or chemically bonded to inorganic frameworks. mdpi.com For example, research into hybrid materials made from organic dyes and metal oxides demonstrates that it's possible to combine the optical properties of the organic part with the durability of the inorganic part. yerun.eu Such a strategy could be applied to this compound to create highly stable materials for photovoltaic or photocatalytic applications.
Another approach is the formation of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) that use this compound derivatives as the organic linkers. mdpi.com These crystalline, porous materials could be designed for applications in gas storage and separation, where the specific electronic properties of the this compound units could enable selective adsorption. The development of hybrid systems that combine this compound with conductive polymers or metal nanoparticles is also being explored to create advanced materials for chemiresistive sensors and other electronic devices. mdpi.com
Advanced Computational Design for Tailored Properties
As the complexity of target molecules increases, trial-and-error synthesis becomes impractical. Advanced computational methods are emerging as an indispensable tool for the rational design of this compound derivatives with precisely tailored properties. anl.govresearchgate.net These in silico techniques allow researchers to predict the electronic, optical, and structural characteristics of novel compounds before committing to their synthesis.
Structure-based computational methods, such as Density Functional Theory (DFT), can be used to model the relationship between a molecule's structure and its function. nih.gov For example, computational studies can predict how different functional groups attached to the this compound core will affect its charge carrier mobility, absorption spectrum, and fluorescence quantum yield. nih.gov This is crucial for designing materials optimized for specific applications, such as n-type semiconductors in organic field-effect transistors (OFETs) or emitters in organic light-emitting diodes (OLEDs). wikipedia.orgmdpi.com
Researchers are also employing data-driven approaches and machine learning to navigate the vast chemical space of possible this compound derivatives. anl.govd-nb.info By training models on existing experimental and computational data, it's possible to identify novel molecular structures that are predicted to have superior performance. nih.gov This "freedom of design" approach accelerates the discovery of new materials by focusing synthetic efforts on the most promising candidates, saving significant time and resources. anl.gov
Sustainable and Green Chemistry Approaches in this compound Research
In line with the global push for environmental sustainability, green chemistry principles are becoming central to the synthesis of this compound and its derivatives. nih.gov Traditional synthetic routes can involve harsh reagents, such as strong oxidants like chromium trioxide, and toxic solvents, which generate hazardous waste. acs.org
Future research is focused on developing more environmentally benign synthetic methodologies. This includes the use of safer, renewable, or solvent-free reaction conditions. semanticscholar.org A prime example is the development of syntheses that use water as a solvent, which is non-toxic and abundant. yerun.eu One-pot syntheses, which reduce the number of reaction and purification steps, are also a key aspect of green chemistry as they minimize energy consumption and waste generation. researchgate.netyerun.eu
Another important principle is atom economy, which seeks to maximize the incorporation of reactant atoms into the final product. acs.org Catalysis is central to achieving this goal. Research into heterogeneous catalysts, such as metal oxide nanoparticles, and phase transfer catalysts can lead to cleaner and more efficient reactions. semanticscholar.org The use of alternative energy sources like microwave irradiation is also being explored to reduce reaction times and energy input. scirp.org By redesigning synthetic pathways to be more sustainable, the environmental impact of producing these valuable materials can be significantly reduced. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
